(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

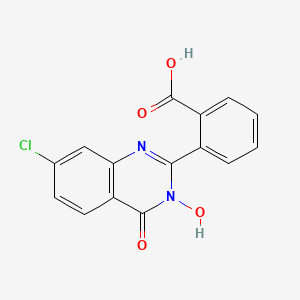

This compound is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule containing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which allows two substituents in the oxadiazole ring. The positions of these substituents cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction of amidoximes with carboxylic acids and their derivatives leads to the formation of 1,2,4-oxadiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can be analyzed using various techniques such as IR spectra. For instance, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .科学的研究の応用

Nematocidal Activity

1,2,4-Oxadiazole derivatives have demonstrated moderate nematocidal activity against Meloidogyne incognita . These nematodes are plant parasites that can significantly impact crop yields. By targeting these pests, the compound may offer an alternative to conventional chemical pesticides.

Anti-Fungal Properties

The same compound also exhibits anti-fungal activity against Rhizoctonia solani . This fungus causes rice sheath wilt and poses a significant threat to global agriculture. The compound’s antifungal properties could contribute to disease management.

Antibacterial Effects on Xanthomonas

Several derivatives of this compound show strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) , a bacterium responsible for rice bacterial leaf blight. Notably, compounds 5m, 5r, 5u, 5v, 5x, and 5y exhibit superior antibacterial activity compared to existing chemicals . These findings suggest potential applications in crop protection.

Antibacterial Ability Against Xanthomonas oryzae pv. oryzicola (Xoc)

Compounds 5p, 5u, and 5v also display excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc) , which causes rice bacterial leaf streaks. Their effectiveness surpasses that of conventional agents . These compounds could contribute to disease control in rice cultivation.

Moderate Antibacterial Effects on Rice Bacterial Leaf Blight

Compound 5v, in particular, exerts moderate antibacterial effects against rice bacterial leaf blight . This finding highlights its potential as a novel antibacterial agent for rice protection.

Alternative Templates for Antibacterial Agents

Overall, 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety (such as this compound) could serve as alternative templates for discovering novel antibacterial agents . Their stability and efficacy make them promising candidates for future research.

作用機序

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy, agents for treatment age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors .

将来の方向性

1,2,4-oxadiazole derivatives have shown potential in various fields, including medicinal chemistry, material science, and high-energy molecules . Future research could focus on exploring the therapeutic potential of these compounds, developing novel efficient and convenient methods for their synthesis, and designing new chemical entities with potential anti-infective activity .

特性

IUPAC Name |

[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c29-23(28-13-15-31-16-14-28)18-8-11-27(12-9-18)21-19(7-4-10-24-21)22-25-20(26-30-22)17-5-2-1-3-6-17/h1-7,10,18H,8-9,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRFVOOBMOGWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCSCC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2701649.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701655.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2701658.png)

![N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride](/img/structure/B2701659.png)

![7-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2701664.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2701665.png)

![(2R)-2-[(2-Cyclopent-2-en-1-ylacetyl)amino]propanoic acid](/img/structure/B2701666.png)

![(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid](/img/structure/B2701670.png)